molecular formula C13H16N2O3 B3596783 8-(3-pyridinylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-pyridinylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B3596783
M. Wt: 248.28 g/mol
InChI Key: XQJJZDZOBKWIPV-UHFFFAOYSA-N
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Description

The compound is a derivative of spirodecane, which is a type of organic compound characterized by two rings of atoms sharing a single atom . The prefix “8-(3-pyridinylcarbonyl)” suggests the presence of a pyridine ring, a basic aromatic heterocyclic compound, at the 8th position of the spirodecane structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as spirotetramat have been synthesized using multi-step processes involving catalytic hydrogenation, oxidation, and various types of reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The spiro[4.5]decane portion suggests a structure with two rings of 4 and 5 atoms respectively, sharing a single atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, compounds with similar structures have been studied for their combustion reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, decane, a similar compound, is a flammable liquid with a specific gravity of 0.73 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, decane is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. For example, compounds with similar structures have been studied for their potential use in carbon capture and storage and enhanced oil recovery processes .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(11-2-1-5-14-10-11)15-6-3-13(4-7-15)17-8-9-18-13/h1-2,5,10H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJJZDZOBKWIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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